molecular formula C29H37Cl3N6O B560143 7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride

7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride

Cat. No.: B560143
M. Wt: 592.0 g/mol
InChI Key: ALRMEQIQFCUAMR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

A 419259 trihydrochloride is a potent inhibitor of the Src family kinases (SFKs), with IC50 values of 9 nM, 3 nM, and 3 nM for Src, Lck, and Lyn, respectively . These kinases play crucial roles in cellular proliferation, survival, and differentiation .

Mode of Action

A 419259 trihydrochloride interacts with its targets (Src, Lck, and Lyn) by binding to their active sites, thereby inhibiting their kinase activity . This inhibition blocks the phosphorylation of downstream proteins, disrupting the signal transduction pathways that these kinases are involved in .

Biochemical Pathways

The primary biochemical pathways affected by A 419259 trihydrochloride are those regulated by Src, Lck, and Lyn. These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and survival . By inhibiting these kinases, A 419259 trihydrochloride disrupts these pathways, leading to changes in cellular behavior .

Result of Action

The inhibition of Src, Lck, and Lyn by A 419259 trihydrochloride leads to a suppression of cellular proliferation and induction of apoptosis . It has been shown to suppress proliferation and induce apoptosis in chronic myeloid leukemia (CML) cell lines, including CD34+ cells . It also inhibits acute myeloid leukemia (AML) stem cell proliferation in vitro and in vivo .

Action Environment

The action of A 419259 trihydrochloride can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound .

Biochemical Analysis

Biochemical Properties

A 419259 trihydrochloride interacts with several enzymes and proteins, primarily within the Src family kinases. It has been found to inhibit Src, Lck, Lyn, and Hck with IC50 values in the nanomolar range . The nature of these interactions involves the compound binding to these kinases, thereby inhibiting their activity .

Cellular Effects

A 419259 trihydrochloride has significant effects on various types of cells and cellular processes. It has been shown to suppress proliferation and induce apoptosis in Chronic Myeloid Leukemia (CML) cell lines, including CD34+ cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of A 419259 trihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by binding to Src family kinases and inhibiting their activity, which in turn influences cell signaling pathways and gene expression .

Metabolic Pathways

A 419259 trihydrochloride is involved in several metabolic pathways due to its interactions with Src family kinases. These kinases play a role in various cellular processes, including cell growth, division, and survival .

Transport and Distribution

Given its molecular properties and its known interactions with Src family kinases, it is likely that the compound is transported and distributed in a manner similar to other kinase inhibitors .

Subcellular Localization

Given its known interactions with Src family kinases, which are typically located in the cytoplasm and associated with the inner side of the plasma membrane, it is likely that the compound localizes to these areas within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-419259 (hydrochloride) involves multiple steps, starting with the preparation of the core pyrrolo[2,3-d]pyrimidine structureThe final product is obtained as a trihydrochloride salt to enhance its solubility and stability .

Industrial Production Methods

Industrial production of A-419259 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions

A-419259 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving A-419259 (hydrochloride) include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of A-419259 (hydrochloride) depend on the specific reagents and conditions used. For example, substitution reactions may result in the formation of various derivatives with modified functional groups .

Scientific Research Applications

Properties

IUPAC Name

7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N6O.3ClH/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24;;;/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRMEQIQFCUAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37Cl3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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